

N-Aminofluorescein CAS number and molecular weight

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Compound of Interest		
Compound Name:	N-Aminofluorescein	
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N-Aminofluorescein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Aminofluorescein**, a fluorescent probe with significant applications in biological research and diagnostics. This document outlines its chemical properties, experimental applications, and relevant protocols.

Core Properties of N-Aminofluorescein

N-Aminofluorescein is a fluorescein hydrazide distinguished by its spiro form.[1] This structural feature is central to its function as a highly selective and sensitive fluorescent probe, particularly for the detection of cupric ions (Cu²⁺).[1][2][3]



Property	Value	Reference
CAS Number	98907-26-7	[1][2][3]
Molecular Weight	346.34 g/mol	[1][2][3]
Molecular Formula	C20H14N2O4	[1][3]
Appearance	Off-white to light yellow solid	[1][3]
Solubility	Soluble in DMSO (50mg/ml)	[3]
Excitation Maximum (λex)	495 nm	[1][2]
Emission Maximum (λem)	516 nm	[1][2]

Mechanism of Action and Applications

N-Aminofluorescein's primary application lies in its ability to selectively detect Cu²⁺ ions in biological systems.[1][2][3] The molecule consists of a fluorescein moiety for fluorescence and a hydrazide group that specifically recognizes and binds to Cu²⁺.[1] This interaction with copper ions induces a conformational change in the molecule, leading to a significant increase in fluorescence intensity, allowing for the direct visualization and quantification of Cu²⁺ in cellular environments.[1]

The exocyclic amino group in its structure also allows for versatile chemical reactivity, making it a valuable building block for designing more complex redox-sensitive probes, labeling reagents, and diagnostic sensors.[2][3]

Experimental Workflow: Detection of Intracellular Cu²⁺

The following diagram outlines a generalized workflow for the detection of intracellular copper ions using **N-Aminofluorescein**.





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Workflow for intracellular Cu²⁺ detection.

Experimental Protocol: Fluorometric Detection of Cu²⁺

This protocol provides a general guideline for the use of **N-Aminofluorescein** as a fluorescent probe for Cu²⁺. It should be adapted based on specific experimental needs.

Materials:

- N-Aminofluorescein
- Dimethyl sulfoxide (DMSO)
- HEPES buffer (or other suitable biological buffer, pH 7.4)
- Cu2+ standard solution
- Cells or biological sample of interest
- Fluorescence spectrophotometer or microplate reader

Procedure:

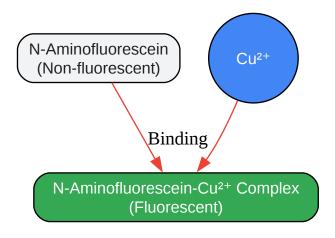
Preparation of N-Aminofluorescein Stock Solution: Dissolve N-Aminofluorescein in high-quality DMSO to prepare a stock solution (e.g., 1 mM). Store protected from light at 4°C for short-term use or -20°C for long-term storage.



- Preparation of Working Solution: Dilute the stock solution in the desired buffer (e.g., 70% aqueous HEPES buffer, pH 7.4) to the final working concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.
- Sample Preparation: Prepare the biological samples (e.g., cell culture, tissue homogenates) in the same buffer.
- Incubation: Add the N-Aminofluorescein working solution to the samples and incubate for a sufficient time to allow for probe loading. Incubation time and temperature should be optimized for the specific cell type or sample.
- Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence spectrophotometer or microplate reader with excitation set to approximately 495 nm and emission set to approximately 516 nm.
- Quantification (Optional): To quantify Cu²⁺ concentration, a standard curve can be generated by measuring the fluorescence intensity of known concentrations of Cu²⁺ in the presence of the **N-Aminofluorescein** probe.

Signaling Pathway Visualization

The interaction of **N-Aminofluorescein** with Cu²⁺ can be represented as a simple signaling event.



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